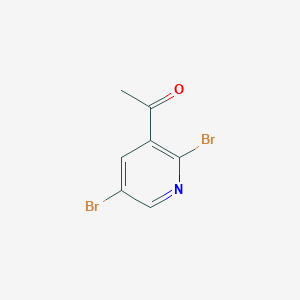

1-(2,5-Dibromopyridin-3-yl)ethanone

Description

1-(2,5-Dibromopyridin-3-yl)ethanone is a brominated pyridine derivative characterized by a pyridine ring substituted with bromine atoms at the 2- and 5-positions and an acetyl group (-COCH₃) at the 3-position. This compound is structurally significant due to the electron-withdrawing effects of bromine substituents, which influence its reactivity in organic synthesis, particularly in heterocyclic chemistry.

Properties

IUPAC Name |

1-(2,5-dibromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGBSBAPGGDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dibromopyridin-3-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 3-acetylpyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,5-Dibromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Dibromopyridin-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions. Its bromine atoms can serve as probes in X-ray crystallography and other structural biology techniques.

Medicine: Research into the potential therapeutic applications of 1-(2,5-Dibromopyridin-3-yl)ethanone includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism by which 1-(2,5-Dibromopyridin-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The bromine atoms can form halogen bonds with target molecules, influencing their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,5-Dibromopyridin-3-yl)ethanone with analogous pyridine-based ethanones, focusing on substituent patterns, molecular properties, and applications:

Key Observations:

Substituent Effects: Bromine atoms in 1-(2,5-Dibromopyridin-3-yl)ethanone increase electrophilicity at the pyridine ring compared to methoxy or methyl groups, making it more reactive in nucleophilic aromatic substitution (NAS) reactions . The 2,6-dibromo isomer (CAS 258262-44-1) shares a similar molecular weight but exhibits distinct steric and electronic properties due to bromine positioning, affecting its coordination chemistry .

Solubility and Stability: Brominated derivatives (e.g., 2,5- and 2,6-dibromo) are less soluble in polar solvents than methoxy-substituted analogs but exhibit better thermal stability . Methoxy and methyl groups (e.g., 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone) enhance solubility in ethanol and DMSO, facilitating use in solution-phase reactions .

Applications: Brominated pyridines are critical intermediates for synthesizing bis-heterocycles (e.g., pyrimidines, triazoles) via reactions with enaminones or amines . Non-brominated analogs (e.g., trimethoxy derivatives) are preferred in drug discovery due to reduced toxicity and improved bioavailability .

Research Findings and Trends

- Synthetic Utility : The 2,5-dibromo substitution pattern is advantageous for constructing fused heterocyclic systems, as bromine acts as a leaving group in cross-coupling reactions .

- Comparative Reactivity: Studies on 1-(2,6-Dibromopyridin-3-yl)ethanone suggest that bromine positioning significantly alters regioselectivity in Suzuki-Miyaura couplings, with the 2,5-isomer expected to show similar trends .

Notes

- Handling Precautions: Brominated pyridinylethanones should be stored at 2–8°C in moisture-free environments to prevent decomposition .

Biological Activity

1-(2,5-Dibromopyridin-3-yl)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its dibromo substitution on the pyridine ring, is under investigation for various pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

- IUPAC Name : 1-(2,5-dibromopyridin-3-yl)ethanone

- Molecular Formula : C7H5Br2NO

- CAS Number : 2089319-23-1

- Molecular Weight : 278.93 g/mol

Antimicrobial Activity

Research indicates that 1-(2,5-dibromopyridin-3-yl)ethanone exhibits notable antimicrobial properties. A study conducted on various pyridine derivatives demonstrated that the presence of bromine substituents enhances the compound's efficacy against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Potential

The anticancer potential of 1-(2,5-dibromopyridin-3-yl)ethanone has been explored in several studies. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which promote cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.8 |

| HeLa | 12.3 |

Enzyme Inhibition

1-(2,5-Dibromopyridin-3-yl)ethanone has also been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibits acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE was measured through spectrophotometric assays.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 4.5 |

Study on Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dibromopyridine derivatives, including 1-(2,5-dibromopyridin-3-yl)ethanone. The findings indicated that compounds with multiple bromine substituents exhibited enhanced antimicrobial activity compared to their mono-bromo counterparts. This study highlights the importance of structural modifications in enhancing biological activity.

Investigation into Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of dibromopyridine derivatives. Researchers found that treatment with 1-(2,5-dibromopyridin-3-yl)ethanone resulted in significant reductions in cell viability in cancer cell lines. The study utilized flow cytometry to analyze apoptosis and confirmed the involvement of mitochondrial pathways in mediating cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.